

# CAY10505: A Comparative Guide to its Cross-Reactivity with PI3K Isoforms

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: CAY10505

Cat. No.: B1684643

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the inhibitory activity of **CAY10505** against various Class I phosphoinositide 3-kinase (PI3K) isoforms. The data presented herein is intended to assist researchers in evaluating the selectivity of **CAY10505** for their specific experimental needs.

## Quantitative Analysis of PI3K Isoform Inhibition by CAY10505

The inhibitory potency of **CAY10505** against the four Class I PI3K isoforms ( $\alpha$ ,  $\beta$ ,  $\gamma$ , and  $\delta$ ) is summarized in the table below. The data is presented as IC<sub>50</sub> values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

PI3K Isoform	CAY10505 IC <sub>50</sub> (nM)	Selectivity over PI3K $\gamma$
PI3K $\alpha$	940	31.3-fold
PI3K $\beta$	20,000	666.7-fold
PI3K $\gamma$	30	-
PI3K $\delta$	20,000	666.7-fold

Data sourced from Cayman Chemical product information.[1]

As the data indicates, **CAY10505** is a potent and selective inhibitor of the PI3Ky isoform, with an IC<sub>50</sub> value of 30 nM.<sup>[1]</sup> Its inhibitory activity against PI3K $\alpha$  is significantly lower (IC<sub>50</sub> = 940 nM), and it demonstrates weak inhibition of PI3K $\beta$  and PI3K $\delta$  (IC<sub>50</sub> = 20,000 nM for both)<sup>[1]</sup>. This selectivity profile makes **CAY10505** a valuable tool for studying the specific roles of PI3Ky in various cellular processes. **CAY10505** is the dehydroxylated form of AS-252424, another potent and selective PI3Ky inhibitor with a similar IC<sub>50</sub> value of 33 nM<sup>[2][3]</sup>.

## Experimental Protocols

The following is a representative protocol for determining the in vitro inhibitory activity of **CAY10505** against PI3K isoforms. This method is based on standard radiometric or fluorescence-based kinase assays.

Objective: To determine the IC<sub>50</sub> values of **CAY10505** for PI3K $\alpha$ , PI3K $\beta$ , PI3Ky, and PI3K $\delta$ .

Materials:

- Recombinant human PI3K isoforms ( $\alpha$ ,  $\beta$ ,  $\gamma$ , and  $\delta$ )
- **CAY10505**
- Phosphatidylinositol (PI) or Phosphatidylinositol-4,5-bisphosphate (PIP2) as substrate
- Adenosine triphosphate (ATP), [ $\gamma$ -<sup>33</sup>P]ATP for radiometric assay, or unlabeled ATP for fluorescence-based assay
- Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl<sub>2</sub>, 1 mM DTT)
- ADP-Glo™ Kinase Assay (Promega) or similar for fluorescence-based detection
- 96-well or 384-well assay plates
- Scintillation counter (for radiometric assay) or plate reader (for fluorescence-based assay)

Procedure:

- Compound Preparation: Prepare a stock solution of **CAY10505** in dimethyl sulfoxide (DMSO). Create a serial dilution of **CAY10505** in the kinase assay buffer. The final DMSO

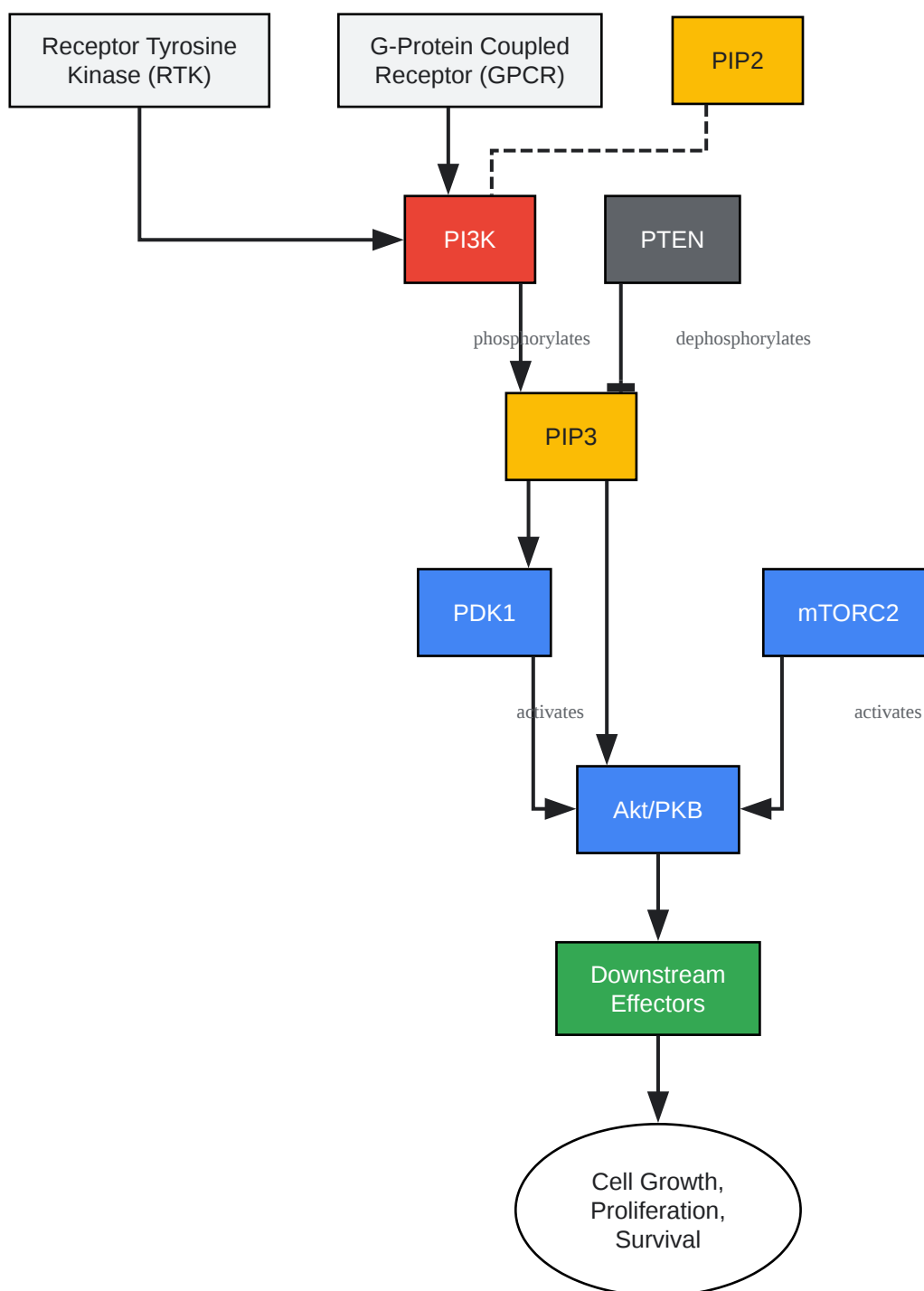
concentration in the assay should be kept constant and low (e.g., <1%) to avoid affecting enzyme activity.

- Kinase Reaction:
  - Add the kinase assay buffer to the wells of the assay plate.
  - Add the serially diluted **CAY10505** or DMSO (vehicle control) to the appropriate wells.
  - Add the PI3K enzyme to each well.
  - Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at room temperature.
  - Initiate the kinase reaction by adding a mixture of the lipid substrate (PI or PIP2) and ATP (spiked with [ $\gamma$ -<sup>33</sup>P]ATP for the radiometric assay).
  - Incubate the reaction for a specific time (e.g., 60 minutes) at room temperature or 30°C.
- Reaction Termination and Detection:
  - Radiometric Assay: Terminate the reaction by adding an acidic solution (e.g., 1N HCl). The phosphorylated lipid product is then extracted and quantified using a scintillation counter.
  - Fluorescence-based Assay (e.g., ADP-Glo™): Terminate the kinase reaction and measure the amount of ADP produced, which is proportional to the kinase activity, following the manufacturer's instructions. This typically involves a two-step process of terminating the kinase reaction and then adding a detection reagent that converts ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.
- Data Analysis:
  - Calculate the percentage of inhibition for each concentration of **CAY10505** relative to the vehicle control.
  - Plot the percentage of inhibition against the logarithm of the **CAY10505** concentration.

- Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

## PI3K Signaling Pathway

The PI3K pathway is a crucial intracellular signaling cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. The general workflow of this pathway is depicted below.



[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. caymanchem.com [caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Activity of any class IA PI3K isoform can sustain cell proliferation and survival - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [CAY10505: A Comparative Guide to its Cross-Reactivity with PI3K Isoforms]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684643#cross-reactivity-of-cay10505-with-pi3k-isoforms]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)